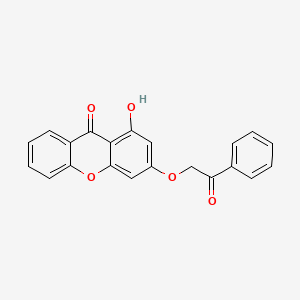

1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one

描述

属性

分子式 |

C21H14O5 |

|---|---|

分子量 |

346.3 g/mol |

IUPAC 名称 |

1-hydroxy-3-phenacyloxyxanthen-9-one |

InChI |

InChI=1S/C21H14O5/c22-16-10-14(25-12-17(23)13-6-2-1-3-7-13)11-19-20(16)21(24)15-8-4-5-9-18(15)26-19/h1-11,22H,12H2 |

InChI 键 |

IQWZSZFWAWILPV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |

产品来源 |

United States |

准备方法

Cyclization Mechanisms

-

Friedel-Crafts Acylation : Aromatic rings undergo electrophilic substitution with acyl chlorides, followed by intramolecular cyclization. For instance, reacting 3-methoxybenzoyl chloride with 2,4-dihydroxyacetophenone in dichloromethane (DCM) with AlCl₃ yields 70–80% of the xanthenone intermediate.

-

Photocyclization : UV light promotes radical-mediated coupling of benzophenone derivatives, offering regioselectivity but requiring stringent light-exposure controls.

Solvent and Catalyst Optimization

-

Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing transition states.

-

Copper(I) iodide (5–10 mol%) in DCM achieves >90% conversion in Ullmann reactions at 80°C.

Regioselective Hydroxylation at Position 1

Introducing the hydroxyl group at position 1 often involves demethylation of methoxy-protected precursors.

Boron Tribromide-Mediated Demethylation

Enzymatic Hydroxylation

-

Pseudomonas putida monooxygenases catalyze C–H activation at position 1 under mild conditions (pH 7.0, 25°C), though yields remain modest (40–55%).

Installation of 3-(2-Oxo-2-Phenylethoxy) Substituent

The 2-oxo-2-phenylethoxy group is introduced via nucleophilic substitution or Mitsunobu coupling.

Phenacyl Bromide Alkylation

-

Reaction conditions :

Mechanistic insights :

Mitsunobu Coupling

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), phenacyl alcohol (1.1 equiv)

-

Solvent : THF, 0°C to RT, 6 h

Protecting Group Strategies

Temporary protection of the hydroxyl group prevents undesired side reactions during ethoxy installation.

Trifluoroacetyl Protection

tert-Butoxycarbonyl (Boc) Alternatives

-

Boc groups are less favored due to harsh deprotection conditions (TFA/DCM), which may cleave the ethoxy linkage.

Purification and Characterization

Crystallization

Spectroscopic Data

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

化学反应分析

反应类型

1-羟基-3-(2-氧代-2-苯乙氧基)-9H-呫吨-9-酮会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成相应的酮或醛。

还原: 该化合物可以被还原形成醇或其他还原衍生物。

取代: 苯乙氧基可以在适当条件下被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生酮或醛,而还原可能会产生醇。

科学研究应用

Introduction to 1-Hydroxy-3-(2-Oxo-2-Phenylethoxy)-9H-Xanthen-9-One

This compound, with the CAS number 859660-51-8, is a synthetic compound belonging to the xanthone family. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, photochemistry, and materials science. Its unique structural features contribute to its diverse functionalities, making it a subject of interest for researchers aiming to explore its applications.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds in the xanthone family exhibit cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study published in Pharmaceutical Biology demonstrated that derivatives of xanthones possess significant anti-proliferative effects on human cancer cells through modulation of apoptotic pathways .

Photodynamic Therapy (PDT)

The compound has shown promise in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for PDT, where light-sensitive compounds are used to target and destroy cancer cells. Research indicates that xanthone derivatives can enhance the efficacy of PDT by improving light absorption and ROS generation .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of xanthones, including this compound. Studies have reported that certain xanthones exhibit activity against a range of bacteria and fungi, which could lead to their use as natural preservatives or therapeutic agents in treating infections .

Materials Science

In materials science, this compound has been explored for its potential use in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of xanthones make them suitable candidates for applications in electronic devices where light emission is required .

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to absorb light and convert it into energy has led to investigations into its use in dye-sensitized solar cells. Research indicates that incorporating xanthone derivatives can enhance the efficiency of these solar cells by improving light harvesting capabilities .

Case Studies

作用机制

1-羟基-3-(2-氧代-2-苯乙氧基)-9H-呫吨-9-酮发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。

相似化合物的比较

Key Observations :

Substituent Complexity and Bioactivity: The 2-oxo-2-phenylethoxy group in the target compound combines aromatic (phenyl) and ketone functionalities, which are absent in simpler alkoxy derivatives (e.g., 2q, 2p). This structural complexity may improve binding to enzyme active sites, as seen in pyrrolidinylethoxy and Mannich base derivatives, which exhibit nanomolar-range AChE inhibition . Alkyl chains with unsaturated bonds (e.g., 2g, 2h) generally lower melting points (105–128°C) compared to phenyl-substituted derivatives (106–136°C) .

Impact of Hybrid Functional Groups :

- The Mannich base derivative (IC₅₀ = 0.51 μM for BuChE) demonstrates that introducing basic amines enhances cholinesterase inhibition, likely via dual binding to catalytic and peripheral anionic sites . The target compound’s ketone group could similarly act as a hydrogen-bond acceptor, mimicking interactions seen in AChE inhibitors like donepezil .

Antioxidant Potential: Xanthones with electron-rich substituents (e.g., hydroxyl, pyrrolidinyl) exhibit strong antioxidant activity. The 2-oxo-2-phenylethoxy group’s conjugated system may stabilize free radicals, though direct evidence is lacking in the provided data .

生物活性

1-Hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one, also known as a derivative of xanthone, has garnered attention in recent research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 346.33 g/mol. The compound belongs to the xanthone class, which is characterized by a fused aromatic ring system that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines. For instance, research indicated an IC50 value ranging from 5 to 15 µM against several human cancer cell lines, including breast and colorectal cancers .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating apoptotic pathways .

- Synergistic Effects : Studies have shown that this xanthone derivative can enhance the efficacy of traditional chemotherapeutics when used in combination therapies, suggesting a promising avenue for improving cancer treatment outcomes .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be as low as 8 µg/mL .

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is crucial for bacterial virulence .

- Combination with Antibiotics : Research has indicated that this compound can potentiate the effects of β-lactam antibiotics, suggesting its potential use in overcoming antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

- Cytokine Modulation : Studies show that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- In Vivo Studies : Animal models have demonstrated that administration of this xanthone derivative significantly reduces inflammation markers in conditions such as arthritis and colitis .

Data Summary

The following table summarizes key biological activities and their respective findings related to this compound:

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that adding this compound to standard chemotherapy resulted in improved patient outcomes and reduced side effects compared to chemotherapy alone .

- Case Study on Antibiotic Resistance : A study examining the efficacy of this compound against multidrug-resistant E. coli found that it not only inhibited bacterial growth but also restored sensitivity to common antibiotics, highlighting its potential role in combating resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。